molecular formula C18H16N2O3 B4628251 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide

Katalognummer B4628251
Molekulargewicht: 308.3 g/mol
InChI-Schlüssel: VOHWNGSANZCMOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives from isatin (3) and 5,7-dibromoisatin (4) involves characterizations using IR, 1H NMR, MS, and elemental analysis. The modifications at the para position of the phenyl ring and the 5, 7 positions of the isatin ring, along with increasing lipophilicity, have been found to increase cytotoxic activity, particularly against the MCF-7 cell line, indicating a promising lead for further development (Modi et al., 2011).

Molecular Structure Analysis

The molecular structure of these derivatives, especially the most active compound (6b), exhibits a high degree of selectivity towards cancer cells compared to non-cancer cells. This selectivity is crucial for the potential therapeutic use of these compounds, highlighting the importance of the molecular structure in determining biological activity (Modi et al., 2011).

Wissenschaftliche Forschungsanwendungen

Cytotoxic Agents in Cancer Research

A pivotal study focused on the synthesis of novel derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide, revealing their potential as cytotoxic agents against cancer cell lines. By modifying the phenyl ring and isatin ring of these compounds, researchers discovered enhanced cytotoxic activity, particularly against the MCF-7 breast cancer cell line. One derivative demonstrated equipotent activity to the reference drug vinblastine, suggesting its promise as a lead compound for further cancer treatment research due to its selective toxicity towards cancer cells over non-cancer cells (Modi et al., 2011).

Antimicrobial Activities

Research into the antimicrobial properties of related compounds, specifically 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, showcases the potential of these substances in combating microbial infections. This study highlights the effectiveness of these compounds against a variety of Gram-positive and Gram-negative bacteria, suggesting a promising avenue for the development of new antimicrobial agents (Sharma, Sharma, & Rane, 2004).

Glutaminase Inhibition for Cancer Treatment

Another significant application involves the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, targeting glutaminase inhibition as a therapeutic strategy against cancer. This research underscores the importance of structural modifications to improve drug-like properties and highlights a specific analog's efficacy in inhibiting cancer cell growth in vitro and in vivo, representing a potential new class of cancer therapeutics (Shukla et al., 2012).

Anti-Diabetic Agents

A study on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides demonstrated significant antidiabetic potential. These compounds, through inhibition of the α-glucosidase enzyme, present a promising direction for developing new antidiabetic medications. The findings suggest that certain derivatives exhibit potent activity, comparable to standard treatments, with minimal cytotoxicity, indicating their viability as leads for further antidiabetic drug development (Nazir et al., 2018).

Eigenschaften

IUPAC Name

2-(2,3-dioxoindol-1-yl)-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-19(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)17(22)18(20)23/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHWNGSANZCMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 3
Reactant of Route 3
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-ethyl-N-phenylacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.